molecular formula C24H18N2O3 B2412993 N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-9H-xanthene-9-carboxamide CAS No. 1251685-74-1

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2412993
CAS No.: 1251685-74-1
M. Wt: 382.419
InChI Key: GZBYEVWULCTAGD-UHFFFAOYSA-N
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Description

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-9H-xanthene-9-carboxamide: is a complex organic compound that features a quinolinone and xanthene moiety. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both quinolinone and xanthene structures in its molecular framework contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinolinone Moiety: The quinolinone structure can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.

    Formation of the Xanthene Moiety: The xanthene structure can be synthesized by the condensation of a phenol derivative with a phthalic anhydride in the presence of a Lewis acid catalyst.

    Coupling Reaction: The final step involves coupling the quinolinone and xanthene moieties through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinone moiety, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the quinolinone and xanthene structures, potentially yielding alcohol derivatives.

    Substitution: The aromatic rings in both moieties can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the quinolinone and xanthene moieties.

    Substitution: Nitro, bromo, and sulfonyl derivatives of the aromatic rings.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-9H-xanthene-9-carboxamide varies depending on its application:

Comparison with Similar Compounds

Uniqueness: N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-9H-xanthene-9-carboxamide is unique due to the combination of quinolinone and xanthene structures in a single molecule, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

N-(4-methyl-2-oxo-1H-quinolin-7-yl)-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3/c1-14-12-22(27)26-19-13-15(10-11-16(14)19)25-24(28)23-17-6-2-4-8-20(17)29-21-9-5-3-7-18(21)23/h2-13,23H,1H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBYEVWULCTAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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